P-Cresol-D7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

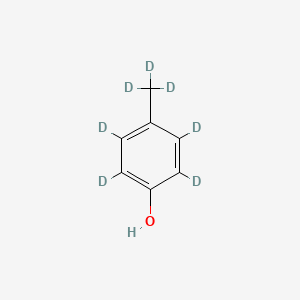

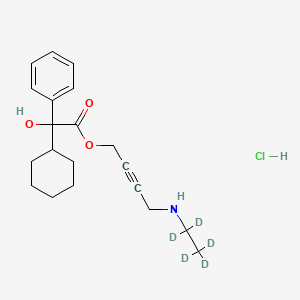

P-Cresol-D7 is a compound with the molecular formula C7H8O . It is a deuterated form of p-cresol, which is an end-product of protein breakdown . P-Cresol-D7 is synthesized by the conversion of para-Hydroxyphenylacetic acid (p-HPA) by the HpdBCA enzyme complex .

Molecular Structure Analysis

The molecular structure of P-Cresol-D7 consists of a benzene ring with a hydroxyl group and a methyl group attached to it . The exact mass of P-Cresol-D7 is 115.101452096 g/mol .

Chemical Reactions Analysis

P-Cresol-D7 is a product of the decarboxylation of para-Hydroxyphenylacetic acid (p-HPA), mediated by the HpdBCA enzyme complex . The specific chemical reactions involving P-Cresol-D7 are not well-documented in the literature.

Physical And Chemical Properties Analysis

P-Cresol-D7 has a molecular weight of 115.18 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area of P-Cresol-D7 is 20.2 Ų . The complexity of P-Cresol-D7, as computed by Cactvs 3.4.8.18, is 62.8 .

Applications De Recherche Scientifique

Biomarker of Heart and Kidney Disease

P-Cresol sulfate, a derivative of P-Cresol, is one of the bound uremic toxins whose level increases in the sera of patients with the severity of chronic kidney disease. It is therefore used as a standard for clinical investigations . The toxicity of P-Cresol has been associated with a number of clinical conditions that show an increase in P-Cresol, such as heart diseases .

Autism Research

There is evidence that P-Cresol levels are increased in children with autism . This suggests that P-Cresol could potentially be used as a biomarker for autism, although more research is needed in this area.

Alkylation Reactions

P-Cresol is used in alkylation reactions. For example, it can be alkylated with tert-butyl alcohol to synthesize 2-tert-butyl-4-methylphenol . This compound has wide applications in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .

Central Nervous System (CNS) Diseases

P-Cresol sulfate, a protein-bound uremic toxin, can accumulate with declined renal function and aging and is closely linked with central nervous system (CNS) diseases .

Synthesis of Fine Chemicals

The efficient synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction, because of its great application in the preparation of many kinds of fine chemicals .

Food Industry Additives

2-tert-butyl-4-methylphenol, a product of the alkylation of P-Cresol, is used as an additive in the food industry .

UV Absorbers

2-tert-butyl-4-methylphenol is used in the manufacture of UV absorbers .

Polymerization Inhibitors

2-tert-butyl-4-methylphenol is also used in the production of polymerization inhibitors .

Mécanisme D'action

Target of Action

P-Cresol, the parent compound of P-Cresol-D7, primarily targets bacterial cell membranes . It is used as a bactericide and disinfectant . The compound has a significant effect on the viability of intestinal bacteria .

Mode of Action

P-Cresol interacts with bacterial cell membranes, causing physical damage . This interaction inhibits the growth of bacteria, providing P-Cresol with its bactericidal and disinfectant properties .

Biochemical Pathways

P-Cresol is produced from the microbial putrefaction of the aromatic amino acid tyrosine in the colon . The main contributing bacteria are aerobes, mainly enterobacteria, but also anaerobes like Clostridium perfringens . In the presence of P-Cresol, the metabolic profile of competitive co-cultures revealed that acetate, alanine, butyrate, isobutyrate, p-cresol, and p-hydroxyphenylacetate were the main metabolites responsible for differentiating the parent strain C. difficile from a defined mutant deficient in p-cresol production .

Pharmacokinetics

P-Cresol is absorbed across the respiratory and gastrointestinal tract and through the intact skin . It is mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . At physiological pH, the conjugated metabolites are ionized to a greater extent than the parent compound, which reduces renal reabsorption and increases elimination with the urine . In addition to urinary excretion, cresols are excreted in the bile, but most undergo enterohepatic circulation .

Result of Action

The production of P-Cresol has an effect on the viability of intestinal bacteria as well as the major metabolites produced in vitro . It suppresses transcript levels of gut hormones and regulates small intestinal transit in mice . It also induces cellular senescence in dental pulp stem cells, which may demonstrate the changes in aging dental pulp .

Action Environment

Environmental factors might contribute to the action of P-Cresol. The liver cytochrome P450 metabolizes toluene to benzyl alcohol, but also to o-cresol and p-cresol . Furthermore, gastric acid suppression by omeprazole promotes protein malabsorption and fermentation, resulting in an increase of p-cresol production and excretion .

Orientations Futures

Future research could focus on identifying inhibitors of p-cresol production, which could lead to therapeutics that help restore colonisation resistance and reduce the likelihood of Clostridioides difficile infection relapse . Additionally, the role of p-cresol in cardiovascular disease in patients with chronic kidney disease could be further explored .

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does p-cresol-d7 interact with dopamine β-monooxygenase (DβM) and what are the downstream effects?

A1: P-cresol-d7 acts as a substrate for DβM, but also inhibits the enzyme in a mechanism-based manner. [] This means that p-cresol-d7 undergoes catalytic transformation by DβM, but during this process, it inactivates the enzyme, preventing further catalytic activity. The research shows that p-cresol-d7 exhibits a significant solvent isotope effect (D(kcat) = 5.2 and D(kcat/Km) = 3.1) during turnover, suggesting that hydrogen atom abstraction from p-cresol-d7 is a key step in the catalytic mechanism. [] This is further supported by the observation that p-cresol, lacking the deuterium substitution, inactivates DβM similarly to p-cresol-d7, indicating that the methyl group is not crucial for inhibition. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-[1-13C]xylose](/img/structure/B584054.png)

![D-[2-13C]xylose](/img/structure/B584055.png)

![L-[2-13C]Xylose](/img/structure/B584058.png)

![D-[5-13C]Xylose](/img/structure/B584065.png)

![D-[1,2-13C2]xylose](/img/structure/B584070.png)